Prothioconazole-4-hydroxy-desthio

Übersicht

Beschreibung

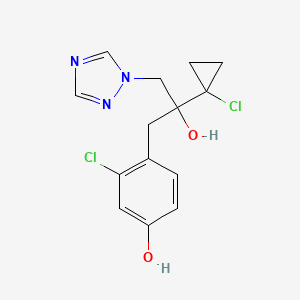

Prothioconazole-4-hydroxy-desthio is a complex organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorocyclopropyl group, a hydroxy group, and a triazole ring, making it a unique and versatile molecule in various scientific fields.

Wirkmechanismus

Target of Action

Prothioconazole-4-hydroxy-desthio, also known as 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol, is a systemic triazolinthione fungicide . Its primary targets are diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts .

Mode of Action

The compound interferes with the synthesis of ergosterol in the target fungi by inhibiting CYP51 . CYP51 catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .

Biochemical Pathways

The inhibition of CYP51 disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption affects the integrity and function of the cell membrane, leading to the death of the fungus .

Pharmacokinetics

In rats, the compound is rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound were found in the gastrointestinal tract and liver . Excretion was initially extensive and relatively rapid, mainly via the feces . Extensive biliary excretion was shown in bile-duct cannulated rats .

Result of Action

The result of the compound’s action is the effective control of diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in various crops . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity and function of the fungal cell membrane, leading to the death of the fungus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is of low persistence in soil in both laboratory and field studies . The compound is also widely used to control diseases on various crops, and its application may be influenced by environmental conditions such as temperature, humidity, and rainfall .

Biochemische Analyse

Biochemical Properties

Prothioconazole-4-hydroxy-desthio’s fungicidal properties can be attributed to its ability to inhibit CYP51A1 . CYP51A1 is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the activity, growth, and reproduction of Daphnia magna, a type of aquatic zooplankton . This indicates that this compound can have significant impacts on cellular processes and functions .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of the CYP51A1 enzyme, thereby inhibiting its function . This binding interaction disrupts the normal biosynthesis of ergosterol, leading to alterations in the structure and function of the fungal cell membrane .

Temporal Effects in Laboratory Settings

This compound has been found to have low persistence in soil in both laboratory and field studies . It degrades over time, with a half-life ranging from 0.07 to 1.27 days in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . For example, in Daphnia magna, the 48-hour EC50 (concentration for 50% of the maximal effect) of this compound was found to be 5.19 mg/L . This indicates that higher doses of this compound can have more pronounced effects on the activity, growth, and reproduction of these organisms .

Metabolic Pathways

This compound is involved in the metabolic pathway of ergosterol biosynthesis . It interacts with the enzyme CYP51A1, which is crucial for the conversion of lanosterol to ergosterol .

Transport and Distribution

It is known that this compound can be absorbed and distributed in various tissues in animals, as evidenced by its detection in cattle milk and tissues .

Subcellular Localization

Given its mode of action, it is likely that it localizes to the endoplasmic reticulum, where the CYP51A1 enzyme is typically found

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prothioconazole-4-hydroxy-desthio typically involves multiple steps. One common method includes the reaction of 1-chlorocyclopropyl ketone with 1,2,4-triazole under basic conditions to form the triazole ring. This intermediate is then reacted with 3-chloro-4-hydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Prothioconazole-4-hydroxy-desthio undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Prothioconazole-4-hydroxy-desthio has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

- 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, Prothioconazole-4-hydroxy-desthio stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

Prothioconazole-4-hydroxy-desthio is a significant metabolite of the fungicide prothioconazole, which belongs to the triazole class of antifungals. This compound exhibits notable biological activity, particularly against various fungal pathogens. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and safety profile.

This compound primarily functions as an inhibitor of the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. The inhibition of this enzyme leads to the accumulation of toxic sterols and a depletion of ergosterol, disrupting fungal cell membrane integrity and function. Research indicates that this compound binds non-competitively to CYP51, similar to other azole antifungals like voriconazole, while the parent compound prothioconazole binds competitively .

Efficacy Against Fungal Pathogens

This compound has demonstrated efficacy against a range of fungal species, including Candida albicans and various plant pathogens. In vitro studies have shown that both prothioconazole and its desthio metabolite significantly inhibit the growth of C. albicans, with similar sterol profiles observed in treated cells .

Comparative Efficacy Data

| Compound | Fungal Species | Mechanism | IC50 (µg/mL) |

|---|---|---|---|

| Prothioconazole | C. albicans | CYP51 inhibition | 0.5 |

| Prothioconazole-Desthio | C. albicans | CYP51 inhibition | 0.3 |

| Voriconazole | C. albicans | CYP51 inhibition | 0.2 |

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity levels, with an oral LD50 greater than 2200 mg/kg in rats and mice . Studies have reported no significant mutagenic or carcinogenic potential for either prothioconazole or its desthio metabolite. Developmental toxicity studies in rats and rabbits have identified a no-observed-adverse-effect level (NOAEL) for developmental toxicity at doses as low as 2 mg/kg body weight per day .

Summary of Toxicological Findings

| Study Type | Species | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|---|

| Acute Toxicity | Rats | >2200 | No clinical signs at 100 mg/kg bw |

| Developmental Toxicity | Rats | 1 | Increased incidence of supernumerary ribs |

| Developmental Toxicity | Rabbits | 2 | Histological changes in liver at higher doses |

Case Studies and Research Findings

Recent studies have focused on the environmental fate and metabolic pathways of this compound. It has been shown that this metabolite is stable under various hydrolysis conditions, maintaining its biological activity over time . Furthermore, research into its pharmacokinetics reveals that it undergoes extensive metabolism, primarily through oxidative hydroxylation and subsequent conjugation with glucuronic acid, leading to a variety of metabolites that are predominantly excreted via bile .

Eigenschaften

IUPAC Name |

3-chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c15-12-5-11(20)2-1-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPNFTVYLXGBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CC2=C(C=C(C=C2)O)Cl)(CN3C=NC=N3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020499 | |

| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856045-88-0 | |

| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.